molecular formula C17H19N3O4S B2632385 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 380482-42-8

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2632385
CAS RN: 380482-42-8
M. Wt: 361.42
InChI Key: CRBKTGGYWJAAEX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Studies and Theoretical Analysis The molecule has been characterized through vibrational spectroscopic techniques like Raman and Fourier transform infrared spectroscopy. Theoretical calculations using density functional theory (DFT) were performed to explore geometric equilibrium, intramolecular hydrogen bond interactions, and vibrational wavenumbers. The analysis also involved natural bond orbital analysis to understand stereo-electronic interactions contributing to stability, backed by vibrational spectral analysis. The study provided insights into intramolecular and intermolecular contacts, analyzing shifts in N–H stretching frequency and the nature of hydrogen bonding. This comprehensive analysis aids in understanding the molecular structure and interactions of the compound, valuable for further pharmacokinetic investigations and inhibitory activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Crystallographic Insights The compound, in its various derivatives, has been studied for its crystal structures. Analyses revealed a folded conformation about the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Intra and intermolecular N—H⋯N hydrogen bond interactions were observed, stabilizing the folded conformation and contributing to the overall molecular geometry. Such crystallographic studies are pivotal for understanding the molecular conformation and designing related molecules with specific biological or physical properties (Subasri et al., 2016; Subasri et al., 2017).

Enzyme Inhibitory Potential and Molecular Docking The molecule, along with its derivatives, has been synthesized and investigated for enzyme inhibitory potential. Studies indicated substantial inhibitory activity against specific enzymes, with in silico molecular docking results corroborating the in vitro data. Such studies are crucial for drug discovery and understanding the therapeutic potential of new compounds (Abbasi et al., 2019).

Antimicrobial and Anticancer Activities Several studies have synthesized and evaluated derivatives of the molecule for their antimicrobial and anticancer activities. These studies involved structural synthesis, characterization, and biological screening against various bacterial strains and cancer cell lines. Identifying the most potent compounds through these screenings is vital for developing new, effective antimicrobial and anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-3-12-7-15(21)20-17(19-12)25-9-16(22)18-8-11-4-5-13-14(6-11)24-10-23-13/h4-7H,2-3,8-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBKTGGYWJAAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

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